molecular formula C8H15NO B15050943 1-(4-Methylpiperidin-4-YL)ethan-1-one

1-(4-Methylpiperidin-4-YL)ethan-1-one

Cat. No.: B15050943
M. Wt: 141.21 g/mol
InChI Key: XAPBEGNYJBUIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-4-yl)ethan-1-one is a ketone derivative featuring a 4-methylpiperidine moiety directly attached to an acetyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse functionalization.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(4-methylpiperidin-4-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3

InChI Key

XAPBEGNYJBUIGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNCC1)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-4-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

1-(4-Methylpiperidin-4-YL)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-4-YL)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing biochemical and physiological processes. For example, it has a high affinity for the dopamine transporter, which regulates dopamine levels in the brain. It also interacts with the sigma-1 receptor, involved in neuronal excitability and synaptic plasticity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key References
This compound 4-Methylpiperidine, acetyl group Not explicitly reported N/A
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one 4-Methylpiperazine, phenyl, acetyl group Not reported
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylpiperidine, 4-methylphenyl, ketone Not reported
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one 4-Methylpiperidine, sulfonyl, phenyl, acetyl 281.38
4-Methylpiperidin-2-one Lactam (cyclic amide) 113.16
  • The lactam structure of 4-methylpiperidin-2-one introduces conjugation within the piperidine ring, reducing basicity relative to the non-cyclic ketone analog .
  • Steric and Conformational Differences :

    • The phenyl group in 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one introduces planar rigidity, which may restrict rotational freedom compared to the aliphatic acetyl group in the target compound .

Solubility and Stability

  • The sulfonyl-containing analog () exhibits higher molecular weight (281.38 g/mol) and likely reduced solubility in non-polar solvents compared to the target compound .
  • 4-Methylpiperidin-2-one’s lactam structure enhances stability via intramolecular hydrogen bonding but may limit solubility in aqueous media .

Pharmacological Activity

  • The nitro and chlorophenyl substituents in ’s compound may enhance binding to enzymatic targets via π-π stacking and hydrophobic interactions .

Electronic and Optical Properties

  • (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone demonstrates tunable nonlinear optical (NLO) properties, with methyl groups modulating electron delocalization . This suggests that the target compound’s acetyl group could similarly influence NLO behavior.

Biological Activity

1-(4-Methylpiperidin-4-YL)ethan-1-one, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group, attached to an ethanone moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound interacts with various molecular targets, primarily through inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the phosphorylation of proteins such as VEGFR-2, PI3K, and Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits potent anticancer effects against several cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. For instance, derivative compounds based on this compound have shown enhanced anti-proliferative activity compared to their precursors, achieving IC50 values as low as 2.5 μM in HepG-2 cells .
  • Antifungal Properties :
    • The compound has also been investigated for its antifungal activity. Studies suggest that it possesses antifungal and antiaflatoxigenic properties, making it a potential candidate for treating fungal infections.
  • Neuropharmacological Effects :
    • Analogues of this compound have been explored for their anticonvulsant properties. Structural modifications have led to compounds that exhibit significant efficacy against seizures.

Data Tables

Here is a summary table of key findings related to the biological activities of this compound:

Biological Activity Cell Line/Organism IC50 Value (μM) Reference
AnticancerMCF-725
AnticancerHepG-22.5
AnticancerHCT-11685
AntifungalAspergillus spp.Not specified
AnticonvulsantAnimal modelsNot specified

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A study investigated the compound's efficacy against resistant cancer cell lines, revealing that modifications to the piperidine structure significantly enhanced its potency and selectivity towards malignant cells .
  • Antifungal Applications : Research demonstrated that derivatives of this compound could inhibit fungal growth effectively, suggesting its utility in developing antifungal medications.
  • Neurological Disorders : The anticonvulsant properties observed in animal models indicate potential applications in treating epilepsy or other seizure disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.